

Efegatran: A Direct Thrombin Inhibitor - A Retrospective Technical Analysis

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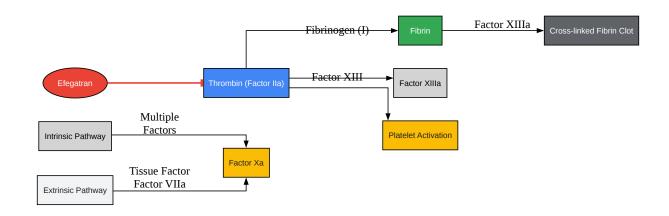
Efegatran, also known as LY294468, is a potent, reversible, and direct inhibitor of thrombin that was developed in the 1990s by IVAX LLC and subsequently investigated by Eli Lilly and Company for the treatment of acute coronary syndromes. As a tripeptide arginal with the structure D-methyl-phenylalanyl-prolyl-arginal, **efegatran** represented a significant departure from the indirect thrombin inhibitors, such as heparin, that were the standard of care at the time. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **efegatran**, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

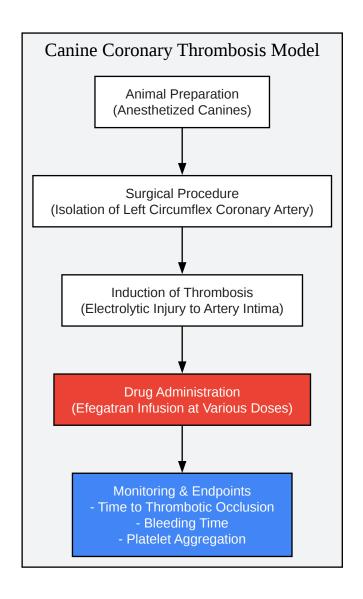
Mechanism of Action

Efegatran exerts its anticoagulant effect through the direct, competitive inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Unlike heparin, which requires the cofactor antithrombin III to inhibit thrombin, **efegatran** binds directly to the active site of thrombin.[1] This direct mechanism of action allows it to inhibit both freely circulating thrombin and thrombin that is bound to fibrin clots.[1] Furthermore, its activity is not neutralized by platelet factor 4, a protein released from activated platelets that can inactivate heparin.[1]

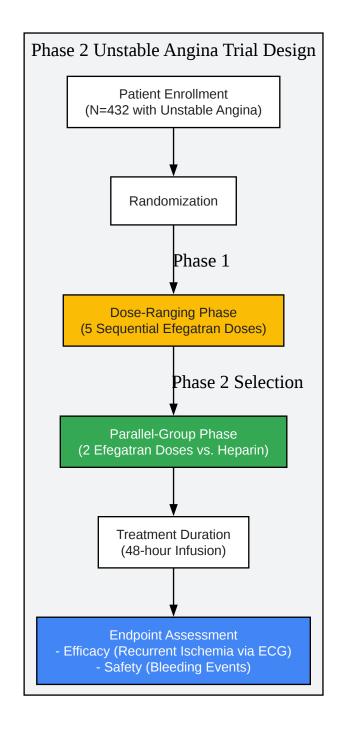
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by **efegatran**.











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References

- 1. Direct thrombin inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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